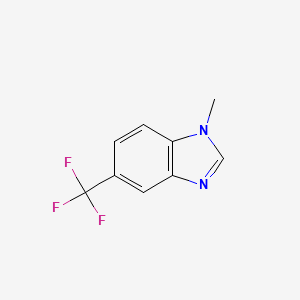

1-Methyl-5-trifluoromethylbenzimidazole

描述

属性

IUPAC Name |

1-methyl-5-(trifluoromethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c1-14-5-13-7-4-6(9(10,11)12)2-3-8(7)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMXBWXWQILZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617690 | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53483-66-2 | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 5 Trifluoromethylbenzimidazole and Analogs

Strategies for Benzimidazole (B57391) Core Formation

The construction of the benzimidazole core is a critical step in the synthesis of 1-methyl-5-trifluoromethylbenzimidazole. The primary approaches involve the cyclization of appropriately substituted o-phenylenediamines.

Condensation Reactions involving o-Phenylenediamines

The most prevalent method for constructing the benzimidazole ring system is the condensation of an o-phenylenediamine (B120857) with a one-carbon synthon, such as a carboxylic acid or its derivative. rsc.orgchemicalbook.comrsc.orgnih.gov For the synthesis of the 5-trifluoromethylbenzimidazole precursor, 4-(trifluoromethyl)-o-phenylenediamine (also known as 3,4-diaminobenzotrifluoride) is the key starting material. chemicalbook.com

This diamine can be condensed with various reagents to form the imidazole (B134444) ring. A common and straightforward approach is the reaction with formic acid, which serves as the source of the C2 carbon of the benzimidazole ring. chemicalbook.com This reaction is typically carried out under heating. Another effective method involves the use of sodium metabisulfite (B1197395) as an oxidizing agent in the condensation of o-phenylenediamines with aldehydes. ias.ac.in While this method is broadly applicable, its specific use for trifluoromethyl-substituted benzaldehydes has been noted to sometimes result in decreased yields. nih.gov

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 4-(Trifluoromethyl)-o-phenylenediamine | Formic acid | Heat | 5-(Trifluoromethyl)-1H-benzimidazole | N/A | chemicalbook.com |

| o-Phenylenediamines | Aldehydes, Sodium Metabisulfite | Ethanol (B145695)/Water, Room Temperature | 2-Substituted Benzimidazoles | >73% (general) | ias.ac.in |

| 4-Amino-3-nitrobenzotrifluoride | Formic acid, Tin(II) chloride | Microwave, 130°C | 5-(Trifluoromethyl)-1H-benzimidazole | 98% | chemicalbook.com |

Reductive Cyclization Approaches

An alternative and efficient strategy for the formation of the benzimidazole core is the reductive cyclization of o-nitroaniline derivatives. rsc.org This approach combines the reduction of a nitro group to an amine and the subsequent cyclization in a single pot. For the synthesis of this compound, this would involve the reductive cyclization of an appropriately N-methylated o-nitroaniline.

A relevant starting material for this approach is N-methyl-2-nitro-4-(trifluoromethyl)aniline. researchgate.net The reduction of the nitro group, often achieved with reagents like iron powder in the presence of an acid or ammonium (B1175870) chloride, generates the corresponding diamine in situ. researchgate.net This intermediate can then cyclize with a suitable one-carbon source to form the benzimidazole ring. Electrochemical methods have also been developed for the reductive cyclization of o-nitroanilines, offering a transition-metal-free and oxidant-free pathway to benzimidazoles. rsc.org Another light-mediated method involves the intramolecular reductive cyclization of a triplet alkylnitrene. rsc.org

Regioselective Introduction of the Trifluoromethyl Group

The trifluoromethyl group is a key pharmacophore, and its regioselective installation is crucial. This can be achieved either by starting with a pre-trifluoromethylated building block or by direct trifluoromethylation of the benzimidazole core.

Utilization of Trifluoromethylated Building Blocks (e.g., CF3CN, Hexafluoroacetylacetone)

The most direct route to 5-trifluoromethylated benzimidazoles involves the use of starting materials that already contain the CF3 group at the desired position on the benzene (B151609) ring. The synthesis of 2-trifluoromethyl benzimidazoles can be achieved through the condensation of diamines with trifluoroacetonitrile (B1584977) (CF3CN), which can be generated in situ. rsc.org This method provides a direct route to installing the trifluoromethyl group at the 2-position. For the synthesis of the target molecule, the key building block is 4-(trifluoromethyl)-o-phenylenediamine. chemicalbook.com

Another approach involves the use of trifluoromethyl-β-diketones, which can undergo reactions to form trifluoromethylated heterocyclic systems. researchgate.net

| Trifluoromethylated Building Block | Reaction Partner | Product | Reference |

| Trifluoroacetonitrile (CF3CN) | o-Phenylenediamines | 2-(Trifluoromethyl)benzimidazoles | rsc.org |

| 4-(Trifluoromethyl)-o-phenylenediamine | Formic Acid | 5-(Trifluoromethyl)-1H-benzimidazole | chemicalbook.com |

Direct Trifluoromethylation Strategies and Their Mechanistic Insights

Direct C-H trifluoromethylation of a pre-formed benzimidazole ring is an atom-economical approach. lookchem.com Photoredox catalysis has emerged as a powerful tool for this transformation. For instance, the use of Togni's reagent in the presence of an iridium photocatalyst under visible light irradiation allows for the direct trifluoromethylation of benzimidazoles. lookchem.com Mechanistically, this reaction is believed to proceed through the generation of a trifluoromethyl radical, which then attacks the electron-rich benzimidazole ring. The regioselectivity of this reaction can be influenced by the electronic properties and steric environment of the benzimidazole substrate. While this method has been demonstrated for the C4 position, its application to the C5 position would depend on the specific substrate and reaction conditions. lookchem.com

N-Methylation Strategies for the 1-Position

The final step in the synthesis of this compound is the methylation of the nitrogen atom at the 1-position. This can be achieved either by starting with an N-methylated precursor or by methylating the pre-formed 5-trifluoromethyl-1H-benzimidazole.

A key intermediate for the former approach is N¹-methyl-4-(trifluoromethyl)benzene-1,2-diamine. organic-chemistry.org This compound can be synthesized and then cyclized with a one-carbon source to directly yield the target molecule. One method to prepare mono-N-methyl anilines involves the formation of an N-arylformimidate from a primary aniline (B41778) and triethyl orthoformate, followed by reduction with a reducing agent like sodium borohydride. scirp.org Reductive amination of an amine with formaldehyde (B43269) is another common method for N-methylation. acs.orgnih.gov

Alternatively, direct N-methylation of 5-trifluoromethyl-1H-benzimidazole can be performed. However, this reaction can lead to a mixture of two regioisomers: this compound and 1-methyl-6-trifluoromethylbenzimidazole. Achieving regioselectivity for the desired N1-isomer is a significant challenge. Recent advances have focused on developing highly regioselective N-methylation methods. nih.gov One such method utilizes specific reaction conditions to favor the formation of the sterically more hindered isomer. nih.gov Biocatalytic approaches using engineered methyltransferases have also shown excellent regioselectivity in the N-methylation of substituted benzimidazoles, offering a green and efficient alternative. organic-chemistry.org These enzymatic methods can provide high yields of the desired regioisomer, often the one that is thermodynamically less stable and therefore harder to obtain through traditional chemical methods.

| Substrate | Methylating Agent | Catalyst/Conditions | Product | Regioselectivity (1-isomer:3-isomer) | Yield | Reference |

| (NH)-(Benz)imidazoles | N/A | Mild reaction conditions | Sterically more hindered N-methylated benzimidazole | Highly regioselective | N/A | nih.gov |

| Benzimidazoles | Iodomethane (MeI) or Methyl tosylate (MeOTs) | Engineered Methyltransferases | N-Methylated Benzimidazoles | >99:1 | up to 99% | |

| Benzimidazole | Methyl trifluoroacetate, Sodium Hydride | N,N-dimethylformamide | 1-Methylbenzimidazole | N/A | 72% | chemicalbook.com |

Exploration of Green Chemistry Methodologies in Benzimidazole Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. chemmethod.combeilstein-journals.org In the context of benzimidazole synthesis, several eco-friendly approaches have been developed to replace traditional methods that often involve harsh conditions, toxic reagents, and lengthy reaction times. chemmethod.comscispace.com

One prominent green strategy is the use of microwave irradiation . scispace.commdpi.comresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. mdpi.comorganic-chemistry.org For instance, the condensation of o-phenylenediamines with aldehydes to form benzimidazoles has been efficiently carried out under microwave irradiation, sometimes in the absence of a solvent or on a solid support like montmorillonite (B579905) K10. scispace.commdpi.com A study on the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives demonstrated that microwave irradiation, in conjunction with a small amount of a solvent like DMSO, can be a highly effective method. asianpubs.org

The use of alternative and greener solvents is another cornerstone of green benzimidazole synthesis. Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent. nih.gov Reactions such as the condensation of o-phenylenediamines with aldehydes have been successfully performed in water, sometimes catalyzed by Lewis acids like Erbium(III) triflate (Er(OTf)3), which can be recycled. beilstein-journals.orgmdpi.com Polyethylene glycol (PEG) and ethanol are other examples of greener solvents that have been employed to obtain good yields of benzimidazoles. chemmethod.commdpi.com

Catalyst-free and metal-free reactions represent a significant advancement in green synthesis. Some benzimidazole syntheses can proceed under catalyst-free conditions, for example, by heating o-phenylenediamine with ethyl α-cyanocinnamate at 100 °C. mdpi.com Metal-free oxidative C-N coupling using oxygen and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is another approach to form the benzimidazole ring. organic-chemistry.org

The development of heterogeneous and recyclable catalysts is also a key area of green chemistry research. Zinc oxide nanoparticles (ZnO-NPs) have been used as an efficient and recyclable catalyst for the synthesis of 2-substituted 1H-benzimidazoles, offering high yields in shorter reaction times. nih.gov Similarly, copper-substituted zinc aluminate and other nano-catalysts have been shown to be effective and reusable. rsc.orgresearchgate.net The use of ammonium chloride, an inexpensive and environmentally benign salt, as a catalyst in solvents like chloroform (B151607) or ethanol has also been reported to give excellent yields of benzimidazoles at room temperature. nih.govnih.gov

For the synthesis of trifluoromethyl-substituted benzimidazoles specifically, methods like the cyclocondensation of N-(carbotrifluoromethyl)-ortho-arylenediamines on montmorillonite K10 under microwave irradiation have been developed. scispace.com Another efficient method involves the condensation of diamines with trifluoroacetonitrile (CF3CN) generated in situ, which provides good to excellent yields of 2-trifluoromethyl benzimidazoles. rsc.org

| Methodology | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave Irradiation | Montmorillonite K10 | Dry media | Not specified | Good | scispace.com |

| Microwave Irradiation | NH4Cl | Ethanol | 1 hour | High | mdpi.com |

| Aqueous Synthesis | Er(OTf)3 | Water | 5 min - 15 min | 35-72 | beilstein-journals.org |

| Nano-catalysis | ZnO-NPs | Acetonitrile (B52724) | 15 min | High | nih.gov |

| Ammonium Salt Catalysis | NH4Cl | CHCl3 | 4 hours | 75-94 | nih.gov |

| In situ Reagent Generation | None specified | Not specified | Not specified | Good to Excellent | rsc.org |

Optimization of Synthetic Pathways for Scalability and Yield

Optimizing synthetic pathways to maximize yield and ensure scalability is crucial for the practical application of benzimidazole derivatives in various fields. This involves a systematic study of reaction parameters such as catalyst type and loading, temperature, solvent, and reaction time.

Catalyst optimization is a primary focus. For the synthesis of 2-phenyl benzimidazole, a study comparing various ammonium salts found that ammonium chloride (NH4Cl) provided the highest yield (92%) in chloroform at room temperature. nih.gov In another study using a heterogeneous MgO@DFNS catalyst, the optimal catalyst loading was determined to be 10 wt%, which resulted in a 95% yield of the desired benzimidazole. Increasing the catalyst amount beyond this point did not improve the yield. rsc.org The reusability of the catalyst is also a key factor for scalability; for instance, a ZnO-based boron nitride catalyst was reused eight times with only a 5% loss in activity. nih.gov

Solvent selection significantly impacts reaction efficiency. A comparative study of different solvents for the synthesis of benzimidazole derivatives using an MgO@DFNS catalyst showed that ethanol was the superior solvent, providing excellent yields compared to other solvents or mixed solvent systems. rsc.org The use of surfactants like sodium dodecyl sulfate (B86663) (SDS) in an aqueous basic medium has been shown to enhance the reaction rate for N-alkylation of benzimidazoles by improving substrate solubility. lookchem.com

Temperature and reaction time are interdependent parameters that require careful optimization. Microwave-assisted syntheses have demonstrated a significant reduction in reaction time while increasing yields. For example, the synthesis of 1,2-disubstituted benzimidazoles using Er(OTf)3 as a catalyst under microwave irradiation was completed in just 5 minutes with a 99.9% yield, a substantial improvement over conventional heating which took 60 minutes for a 61.4% yield. nih.gov For some reactions, ambient temperature is sufficient. The N-alkylation of benzimidazoles with reactive alkyl halides can proceed at room temperature, while less reactive halides may require heating to 55-60°C. lookchem.com

The potential for large-scale synthesis is a critical validation of an optimized pathway. A green procedure for the synthesis of 1,2-disubstituted benzimidazoles was successfully scaled up to a 20 mmol scale, yielding the product in 93% after 25 minutes. nih.gov Furthermore, the gram-scale synthesis of a 2-trifluoromethyl benzimidazole derivative has been demonstrated, highlighting the industrial applicability of the optimized method. rsc.org

A study on the discovery and optimization of 2-(trifluoromethyl)benzimidazole (B189241) derivatives as novel ferroptosis inducers involved synthesizing a series of analogs to improve activity, leading to a potent compound with satisfactory metabolic stability, which underscores the importance of structural modification in process optimization. nih.gov

| Parameter Optimized | Catalyst/Reagent | Conditions | Optimal Result (Yield %) | Reference |

|---|---|---|---|---|

| Catalyst Loading | MgO@DFNS | 10 wt% in ethanol | 95 | rsc.org |

| Catalyst Type | Ammonium Salts | NH4Cl in CHCl3 at RT | 92 | nih.gov |

| Solvent | MgO@DFNS | Ethanol vs. other solvents | 95 (in Ethanol) | rsc.org |

| Reaction Method | Er(OTf)3 | Microwave vs. Conventional | 99.9 (Microwave) | nih.gov |

| Scalability | Er(OTf)3 | 20 mmol scale | 93 | nih.gov |

| Scalability | None specified | Gram-scale synthesis | Demonstrated | rsc.org |

Chemical Reactivity and Derivatization Studies of 1 Methyl 5 Trifluoromethylbenzimidazole

Functionalization at the Benzimidazole (B57391) Ring System

The benzimidazole ring is a versatile scaffold that can undergo various functionalization reactions, primarily targeting the benzene (B151609) portion of the bicyclic system.

Electrophilic aromatic substitution (EAS) on the benzene part of the benzimidazole core is influenced by the combined directing effects of the fused imidazole (B134444) ring and the substituents on the benzene ring. The imidazole moiety is an activating group and directs electrophilic attack to the benzene ring. In the case of 1-Methyl-5-trifluoromethylbenzimidazole, the situation is complex due to the presence of both an activating N-methyl group (via the imidazole system) and a strongly deactivating, meta-directing trifluoromethyl group youtube.comwikipedia.org.

The N1-methyl group on the imidazole ring increases the electron density of the bicyclic system. The trifluoromethyl group at the C5 position, however, is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack youtube.com. In monosubstituted trifluoromethylbenzene, electrophilic attack is directed to the meta position youtube.com. For this compound, the available positions for substitution on the benzene ring are C4, C6, and C7.

Considering the directing effects:

The fused imidazole ring tends to direct incoming electrophiles to the C4 and C7 positions.

The C5-trifluoromethyl group deactivates the entire ring and directs incoming electrophiles to positions meta to it, which are the C4 and C6 positions.

Therefore, the substitution pattern is a result of these competing influences. The C4 and C6 positions are the most likely sites for electrophilic attack, being meta to the deactivating CF3 group. The activating effect of the imidazole ring may favor the C4 position. Experimental studies on related substituted benzimidazoles are necessary to definitively determine the regioselectivity for specific EAS reactions like nitration, halogenation, or sulfonation.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagents | Electrophile (E+) | Predicted Major Product(s) |

| HNO₃ / H₂SO₄ | NO₂⁺ | 1-Methyl-4-nitro-5-trifluoromethylbenzimidazole |

| Br₂ / FeBr₃ | Br⁺ | 4-Bromo-1-methyl-5-trifluoromethylbenzimidazole |

| SO₃ / H₂SO₄ | SO₃ | This compound-4-sulfonic acid |

Note: The table represents predicted outcomes based on general principles of electrophilic aromatic substitution. Actual product distribution may vary.

While the benzimidazole ring itself is not highly susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups, derivatives of this compound can be readily functionalized through nucleophilic substitution. A common strategy involves the introduction of a reactive group, such as a chloromethyl group, typically at the C2 position of the imidazole ring. Although the parent compound is this compound, a hypothetical derivative, 2-chloromethyl-1-methyl-5-trifluoromethylbenzimidazole, would be highly reactive towards nucleophiles.

The chlorine atom in a 2-chloromethylbenzimidazole derivative is readily displaced by a variety of nucleophiles due to the stability of the resulting benzimidazole-containing intermediate. This provides a powerful method for introducing diverse functional groups researchgate.netijpsjournal.comnih.govnih.govijsrst.com.

Common nucleophilic substitution reactions on a 2-chloromethylbenzimidazole scaffold include:

Amination: Reaction with primary or secondary amines to form 2-aminomethyl derivatives.

Alkoxylation: Reaction with alkoxides or alcohols in the presence of a base to yield 2-alkoxymethyl ethers.

Thiolation: Reaction with thiols or thiolate salts to produce 2-thiomethyl derivatives.

Table 2: Examples of Nucleophilic Substitution on a Hypothetical 2-Chloromethyl-1-methyl-5-trifluoromethylbenzimidazole

| Nucleophile | Reagent Example | Product Type |

| Amine | Piperidine | 2-(Piperidin-1-ylmethyl)-1-methyl-5-trifluoromethylbenzimidazole |

| Alcohol | Sodium Methoxide | 2-(Methoxymethyl)-1-methyl-5-trifluoromethylbenzimidazole |

| Thiol | Sodium Thiophenoxide | 1-Methyl-2-(phenylthiomethyl)-5-trifluoromethylbenzimidazole |

Chemical Modifications of the N1-Methyl and C5-Trifluoromethyl Groups

Direct modification of the N1-methyl and C5-trifluoromethyl groups offers another route for derivatization, although each presents unique challenges.

The N1-methyl group can potentially be removed through N-demethylation reactions. Various methods have been developed for the N-demethylation of tertiary amines and N-methylated heterocycles, which are particularly important in alkaloid chemistry researchgate.netresearchgate.net. These methods can involve reagents like chloroformates or utilize oxidative procedures, sometimes photochemically or biochemically induced researchgate.netnih.govgoogle.comgoogle.com. Successful demethylation would yield 5-trifluoromethylbenzimidazole, a valuable intermediate for further N-alkylation with different substituents.

The C5-trifluoromethyl group is known for its high chemical stability due to the strength of the carbon-fluorine bonds acs.org. It is generally resistant to metabolic degradation and harsh chemical conditions. However, under specific and often forcing conditions, the trifluoromethyl group can undergo transformation. For instance, hydrolysis to a carboxylic acid group can sometimes be achieved with strong acids or bases, though this is a difficult conversion acs.orgacs.org. More modern synthetic methods are being developed for the selective transformation of aromatic trifluoromethyl groups, but these often require specific reagents and reaction designs acs.org.

Design and Synthesis of Novel Derivatives for Structure-Activity Relationship Investigations

This compound is a valuable scaffold for designing and synthesizing new molecules for structure-activity relationship (SAR) studies, particularly in medicinal and agricultural chemistry researchgate.netresearchgate.netbohrium.com. The trifluoromethyl group is often incorporated into potential drug candidates to enhance properties like metabolic stability and lipophilicity wikipedia.org.

SAR studies involve systematically modifying the structure of the lead compound and evaluating the resulting biological activity. For the this compound core, modifications can be made at several positions:

Position C2: As described in section 3.1.2, introducing a reactive handle like a chloromethyl group allows for the attachment of a wide array of functionalities.

Position N1: Demethylation followed by re-alkylation or arylation allows for exploration of the impact of the N1-substituent's size, polarity, and hydrogen-bonding capacity.

Benzene Ring (C4, C6, C7): Introduction of various substituents through electrophilic substitution or other aromatic functionalization techniques can probe electronic and steric requirements for activity.

Table 3: Hypothetical Derivatives for SAR Studies Based on the this compound Scaffold

| Modification Site | R Group / Substituent | Rationale for Investigation |

| C2 | -CH₂-NH-Aryl | Explore interactions with target protein via aryl group. |

| C2 | -CH₂-O-Alkyl | Modify lipophilicity and hydrogen bonding potential. |

| N1 | -CH₂CH₃, -CH₂-Aryl | Investigate steric and electronic effects of N1-substituent. |

| C4 / C6 | -NO₂, -NH₂, -Cl, -Br | Evaluate the impact of electron-donating/withdrawing groups on the benzene ring. |

Photochemical Behavior of Benzimidazole Derivatives

The photochemical behavior of this compound is expected to be influenced by both the benzimidazole ring system and the benzotrifluoride moiety.

The benzimidazole core itself is photochemically active. Upon UV irradiation, benzimidazole can undergo several transformations, including photo-dimerization and, in some cases, cleavage of the imidazole ring to form intermediates like 2-isocyanoaniline acs.orgresearchgate.netyoutube.com. The specific pathway depends on the solvent, atmosphere, and presence of other substituents acs.org. Photochemical synthesis of benzimidazoles is also a known process, indicating the ring's reactivity to light rsc.org.

The benzotrifluoride part of the molecule is also susceptible to photochemical reactions. Studies on various benzotrifluoride derivatives have shown that they can undergo photohydrolysis under UV irradiation in aqueous environments, leading to the conversion of the trifluoromethyl group (-CF₃) into a carboxylic acid group (-COOH) acs.orgnih.govresearchgate.netfigshare.comacs.org. The rate and efficiency of this photodefluorination are strongly dependent on the nature and position of other substituents on the aromatic ring. Electron-donating groups have been found to enhance the reactivity towards photohydrolysis acs.orgnih.govresearchgate.netfigshare.com.

Biological and Pharmacological Research Profiles of 1 Methyl 5 Trifluoromethylbenzimidazole Derivatives

Comprehensive Screening for Broad-Spectrum Pharmacological Activity

Derivatives of 1-methyl-5-trifluoromethylbenzimidazole have been the subject of broad-spectrum pharmacological screening, revealing a wide range of biological activities. Benzimidazole (B57391) derivatives, in general, are recognized for their diverse therapeutic potential, including anti-inflammatory, antiviral, anticancer, and antimicrobial properties. researchgate.netnih.gov The presence of the trifluoromethyl group is a key structural feature known to enhance the biological activity of many organic molecules. bohrium.com

Research has demonstrated that the antimicrobial activity of these derivatives is significantly influenced by the nature of substituents at various positions on the benzimidazole ring system. nih.gov For instance, the introduction of a methyl group at the 5-position of the benzimidazole ring has been shown to enhance the antimicrobial activity of the resulting compounds. acgpubs.org Furthermore, structure-activity relationship (SAR) studies have indicated that the presence of a methyl substitution at the 5-position of benzimidazole is favorable for significant antifungal activity against Candida parapsilosis. acgpubs.orgacgpubs.org

In silico studies, including molecular docking, have been employed to predict the binding affinities of these derivatives to microbial targets. For example, certain trifluoromethyl benzimidazole derivatives have shown good binding affinities to the crystal structures of enzymes from Escherichia coli and Staphylococcus aureus, suggesting their potential as potent antimicrobial agents. researchgate.netbohrium.com

Antimicrobial Efficacy Investigations

The antimicrobial potential of this compound derivatives has been a primary focus of research, with numerous studies evaluating their efficacy against a range of pathogenic bacteria and fungi. researchgate.netnih.gov

The antibacterial spectrum of these derivatives has been assessed against both Gram-positive and Gram-negative bacteria.

Several derivatives of this compound have demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). One study identified a fluorinated benzimidazole derivative, TFBZ, which displayed outstanding antimicrobial activity and potent biofilm eradication properties against MRSA. frontiersin.org The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of TFBZ against MRSA were determined to be 4 μg/mL and 8 μg/mL, respectively. frontiersin.org

Another study on fluorobenzoylthiosemicarbazides, which can be considered related structures, found that trifluoromethyl derivatives were active against both reference strains and pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus clinical isolates, with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov Additionally, certain N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have shown potent activity against various S. aureus strains, with some compounds exhibiting MIC values as low as 0.78 μg/mL. nih.gov

**Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives against *Staphylococcus aureus***

| Compound/Derivative | Strain | MIC (μg/mL) | MBC (μg/mL) | Reference |

|---|---|---|---|---|

| TFBZ | MRSA | 4 | 8 | frontiersin.org |

| Trifluoromethyl derivatives of fluorobenzoylthiosemicarbazides | MRSA | 7.82 - 31.25 | - | nih.gov |

| Bromo and trifluoromethyl substituted pyrazole derivative | S. aureus | 0.78 | - | nih.gov |

The efficacy of this compound derivatives against Gram-negative bacteria has also been investigated. In one study, a fluorinated benzimidazole derivative, TFBZ, exhibited minimal antimicrobial activity toward Gram-negative bacteria like P. aeruginosa and E. coli, with less than 50% reduction in growth even at a high dose of 64 μg/mL. frontiersin.org

However, other research has shown more promising results. For instance, certain 2-(m-fluorophenyl)-5-methylbenzimidazole derivatives displayed potent activity against E. coli and P. aeruginosa with a MIC value of 31.25 μg/mL. acgpubs.org Another study reported on benzimidazole derivatives showing potent antibacterial activity against E. coli with a MIC of 6.25 μg/mL, which was more potent than the reference drug chloramphenicol. researchgate.net

Table 2: Antibacterial Activity of Selected Benzimidazole Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| TFBZ | P. aeruginosa, E. coli | >64 | frontiersin.org |

| 2-(m-fluorophenyl)-5-methylbenzimidazole derivative | E. coli, P. aeruginosa | 31.25 | acgpubs.org |

| Benzimidazole derivative 5b | E. coli | 6.25 | researchgate.net |

The antifungal properties of this compound derivatives have been evaluated against various fungal pathogens, with a particular focus on Candida albicans. ekb.egnih.gov Research has shown that a series of benzoylbenzimidazole scaffolds exhibited superior antifungal activity against Candida albicans species, with MICs ranging from less than 0.063 to 32 μg/mL. ekb.eg

Furthermore, a study on bis-5-methylbenzimidazole compounds revealed that most of the tested compounds exhibited antifungal activity against Candida albicans and Candida tropicalis with MIC values ranging from 25 to 800 mg/L. nih.gov The presence of a methyl group at the 5-position of the benzimidazole ring has been suggested to be important for antifungal activity. acgpubs.org

**Table 3: Antifungal Activity of Selected Benzimidazole Derivatives against *Candida albicans***

| Compound/Derivative | MIC | Reference |

|---|---|---|

| 5-benzoylbenzimidazole scaffold derivatives | <0.063 - 32 μg/mL | ekb.eg |

| bis-5-methylbenzimidazole compounds | 25 - 800 mg/L | nih.gov |

The search for new antitubercular agents has also included the investigation of benzimidazole derivatives. While specific studies focusing solely on this compound derivatives are limited, research on related structures provides valuable insights. For example, a study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases showed promising anti-TB activity against Mycobacterium tuberculosis H37Rv and multi-drug-resistant (MDR) strains. mdpi.com The parent compound exhibited MICs of 5.5 µg/mL and 11 µg/mL against H37Rv and MDR strains, respectively. mdpi.com Another study on benzimidazolium salts found that one derivative showed antituberculosis activity at a MIC value of 2 μg/ml. nih.gov These findings suggest that the broader class of benzimidazole-containing compounds holds potential for the development of new antitubercular drugs.

Antibacterial Activity Profiles

Anticancer and Antiproliferative Research Investigations

Derivatives of this compound are part of a broader class of benzimidazole compounds that have garnered significant attention in oncological research. Their structural similarity to endogenous purine (B94841) nucleotides allows them to interact with various biological targets, leading to potent anticancer and antiproliferative effects. Research has focused on synthesizing and evaluating novel derivatives to enhance efficacy against various cancer types and to elucidate their complex mechanisms of action.

Cytotoxic Effects on Diverse Cancer Cell Lines

A substantial body of research demonstrates the potent cytotoxic activity of this compound derivatives and related benzimidazole compounds against a wide array of human cancer cell lines. The inclusion of the trifluoromethyl group, a strong electron-withdrawing moiety, is often associated with enhanced bioavailability and cytotoxic potential. biorxiv.org

Studies have shown that fluoro-substituted benzimidazole derivatives exhibit significant, selective antiproliferative activity against various human cancer cell lines. For instance, among a series of 5-methyl substituted benzimidazoles, an ortho-fluoro substituted derivative (ORT15) displayed promising activity against A549 (lung), A498 (kidney), and HeLa (cervical) cancer cell lines with an IC₅₀ value of 0.354 µM, and even greater potency against A375 (melanoma) and HepG2 (liver) cancer cells with an IC₅₀ of 0.177 µM. oup.com These compounds were notably less toxic to normal human embryonic kidney cells (HEK293), indicating a degree of selectivity for cancerous cells. oup.comrsc.org

Other novel benzimidazole derivatives have also shown broad-spectrum cytotoxicity. Compounds 7n and 7u from one series demonstrated IC₅₀ values ranging from 2.55 to 17.89 µM across selected human cancer cells, with particular specificity towards SK-Mel-28 melanoma cells. nih.gov Similarly, a benzimidazole derivative, se-182, exhibited high, dose-dependent cytotoxic activity against A549 (IC₅₀ = 15.80 µg/mL) and HepG2 (IC₅₀ = 15.58 µg/mL) cells. acs.org Another study on newly synthesized benzimidazole derivatives revealed compound 14 to have a selective cytotoxic effect on the MCF-7 breast cancer cell line. nih.gov

The cytotoxic efficacy of these compounds is often evaluated against a panel of cell lines, such as the NCI-60 panel, which includes leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. researchgate.net This extensive screening allows for the identification of derivatives with broad-spectrum activity or specific selectivity towards certain cancer types. researchgate.net

Table 1: Cytotoxic Activity of Selected Benzimidazole Derivatives on Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| ORT15 (ortho-fluoro) | A549 | Lung Carcinoma | 0.354 µM | oup.com |

| ORT15 (ortho-fluoro) | A498 | Kidney Carcinoma | 0.354 µM | oup.com |

| ORT15 (ortho-fluoro) | HeLa | Cervical Carcinoma | 0.354 µM | oup.com |

| ORT15 (ortho-fluoro) | A375 | Melanoma | 0.177 µM | oup.com |

| ORT15 (ortho-fluoro) | HepG2 | Liver Carcinoma | 0.177 µM | oup.com |

| ORT14 (para-fluoro) | A549 | Lung Carcinoma | 0.377 µM | oup.com |

| ORT14 (para-fluoro) | HeLa | Cervical Carcinoma | 0.188 µM | oup.com |

| Compound 7n | SK-Mel-28 | Melanoma | 2.55 - 17.89 µM | nih.gov |

| Compound 7u | SK-Mel-28 | Melanoma | 2.55 - 17.89 µM | nih.gov |

| se-182 | A549 | Lung Carcinoma | 15.80 µg/mL | acs.org |

| se-182 | HepG2 | Liver Carcinoma | 15.58 µg/mL | acs.org |

| se-182 | MCF-7 | Breast Carcinoma | >25 µg/mL | acs.org |

| MBIC | MCF-7 | Breast Carcinoma | 0.73 µM | nih.gov |

| MBIC | MDA-MB-231 | Breast Carcinoma | 20.4 µM | nih.gov |

| Compound 3 | HepG2 | Liver Carcinoma | 25.14 µM | nih.gov |

| Compound 3 | MCF-7 | Breast Carcinoma | 22.41 µM | nih.gov |

| Compound 3 | DLD-1 | Colorectal Carcinoma | 41.97 µM | nih.gov |

Elucidation of Antitumor Mechanisms of Action

The anticancer properties of this compound derivatives stem from their ability to interfere with multiple critical cellular processes required for tumor growth and proliferation. Key mechanisms that have been extensively investigated include the inhibition of topoisomerase enzymes, disruption of microtubule polymerization, interaction with DNA, and the suppression of angiogenesis.

Topoisomerases are essential enzymes that manage DNA topology during replication, transcription, and chromosome segregation, making them crucial targets for cancer therapy. nih.gov Benzimidazole derivatives have been identified as a structurally unique class of topoisomerase inhibitors. beilstein-journals.org These compounds can act as "topoisomerase poisons," which stabilize the transient covalent complex formed between the topoisomerase enzyme and DNA. nih.gov This action prevents the re-ligation of the cleaved DNA strand, leading to an accumulation of DNA breaks and ultimately triggering cell death. nih.gov

For example, certain bi- and ter-benzimidazole derivatives, such as analogues of Hoechst 33342, are potent inhibitors of topoisomerase I. beilstein-journals.org Studies have demonstrated that several terbenzimidazoles exhibit potency similar to established inhibitors. beilstein-journals.org A fluorometric method has been developed to quantify the inhibition of topoisomerase I by new benzimidazole derivatives, with some compounds showing greater inhibitory activity than the reference drug camptothecin. biotech-asia.orgresearchgate.net Other research has identified novel benzimidazole-triazole derivatives that act as strong topoisomerase poisons, preventing the relaxation of supercoiled DNA. nih.gov Furthermore, some benzimidazole derivatives have been found to inhibit topoisomerase II, a mechanism that contributes to their cytotoxic effects in leukemic cells. rsc.orgbeilstein-journals.org

Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. rsc.org Their disruption is a well-established strategy in cancer chemotherapy. Numerous benzimidazole derivatives function as microtubule targeting agents (MTAs) by inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules. nih.govrsc.org

These agents often bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin heterodimers into microtubules. rsc.org This disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase, a characteristic feature of microtubule-destabilizing drugs. rsc.orgbiorxiv.org For instance, the benzimidazole derivative MBIC (Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) has been shown to act as a potential MTA, inducing mitotic arrest. nih.govbiorxiv.org Another study detailed a new class of benzimidazole derivatives where the lead compound, 7n, was found to dose-dependently arrest the G2/M phase of the cell cycle and inhibit tubulin polymerization with an IC₅₀ of 5.05 µM. nih.gov Antifungal benzimidazoles like benomyl (B1667996) have also been shown to inhibit mammalian brain microtubule polymerization in a concentration-dependent manner. researchgate.net

Direct interaction with DNA is another primary mechanism through which benzimidazole derivatives exert their anticancer effects. Due to their planar heterocyclic structure, which resembles purine bases, these compounds can function as DNA-interacting agents. rsc.org

One significant mode of interaction is DNA minor groove binding . rsc.orgbeilstein-journals.org Compounds like Hoechst 33258 and its derivatives are classic examples of bis-benzimidazoles that bind with high affinity to AT-rich regions of the DNA minor groove. oup.combeilstein-journals.org This binding can interfere with the activity of DNA-processing enzymes like topoisomerases and inhibit transcription. rsc.org Novel benzimidazole derivatives have been shown to act as DNA minor groove binders, leading to cell cycle arrest and apoptosis. rsc.orgrsc.org

Intercalation is another reported mechanism, where the planar aromatic system of the benzimidazole derivative inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This action can cause the DNA helix to lengthen and unwind, disrupting DNA replication and ultimately leading to cell death. nih.gov Viscosity studies of DNA solutions treated with certain benzimidazole-triazole hybrids have shown an increase in relative viscosity, which is characteristic of an intercalative binding mode. nih.gov

DNA alkylation , the formation of a covalent bond with DNA, is a potent mechanism for inducing cytotoxicity. nih.govmdpi.com While less commonly reported for simpler benzimidazoles, more complex derivatives have been designed as DNA-directed alkylating agents. nih.gov These molecules typically consist of an intercalating portion (like an acridine) linked to an alkylating moiety (like an aniline (B41778) mustard). nih.gov The intercalating part directs the molecule to the DNA, where the alkylating group can then form a covalent bond, often at guanine (B1146940) or adenine (B156593) sites, causing damage that is difficult for the cell to repair. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. researchgate.netnih.gov Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Several benzimidazole derivatives have been identified as potent anti-angiogenic agents. nih.govbiotech-asia.org These compounds often work by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is a critical regulator of angiogenesis. researchgate.netnih.gov

Research has shown that novel benzimidazole derivatives can significantly inhibit VEGF-induced proliferation, migration, and tube formation of endothelial cells in vitro. researchgate.netnih.gov For example, the 2-aminobenzimidazole (B67599) derivative MFB was found to suppress both angiogenesis (blood vessel formation) and lymphangiogenesis (lymphatic vessel formation) by targeting VEGF/VEGFR signaling. nih.gov Other benzimidazole-oxadiazole hybrids have been developed as potent inhibitors of VEGFR-2, a key receptor in the VEGF pathway, with IC₅₀ values in the sub-micromolar range. nih.gov

In addition to preventing the formation of new vessels, some benzimidazoles act as Vascular Disrupting Agents (VDAs) . biorxiv.orgresearchgate.netnih.gov Unlike anti-angiogenic agents that target nascent vasculature, VDAs act on the established, immature blood vessels within a tumor. nih.gov By targeting the tubulin cytoskeleton of endothelial cells, these agents cause a rapid change in cell shape, leading to the collapse of the tumor's vascular network. biorxiv.orgresearchgate.net This disruption cuts off the tumor's blood supply, resulting in extensive necrosis at the tumor core. researchgate.netnih.gov Antifungal benzimidazoles like thiabendazole (B1682256) have been identified as potent VDAs that selectively disrupt endothelial cell microtubules. biorxiv.org

Targeted Therapies and Kinase Inhibition (e.g., MEK1/2, FAK)

Derivatives of this compound are part of a broader class of compounds being investigated for their potential in targeted cancer therapies, specifically through the inhibition of critical protein kinases. Focal Adhesion Kinase (FAK) and Mitogen-activated extracellular signal-regulated kinase (MEK1/2) are key components of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis, processes that are often dysregulated in cancer. nih.govresearchgate.net

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in various tumors and is associated with a poor prognosis. nih.gov Its activation promotes tumor growth and metastasis, making it a promising therapeutic target. nih.gov Research into FAK inhibitors has explored various chemical scaffolds. Notably, studies on 2,4-disubstituted-5-(trifluoromethyl) pyrimidines, which share the trifluoromethyl group with the benzimidazole derivative , have demonstrated an ability to block FAK at nanomolar concentrations (IC₅₀ = 6 nM) and inhibit the proliferation of cancer cell lines like U87-MG and A549. mdpi.com The inhibition of FAK can interfere with tumor cell survival, formation of spheroids in 3D cultures, and tumor growth in orthotopic models. nih.gov FAK inhibitors are broadly classified as ATP-competitive inhibitors, which target the kinase domain directly. mdpi.com

The FAK signaling pathway is interconnected with other critical cancer pathways, including the MEK/ERK pathway. researchgate.net Research has shown that the suppression of genes that interact with the FAK signaling pathway can lead to a significant decrease in the phosphorylation (activation) of both FAK and MEK1/2. researchgate.net This dual inhibition is significant because it can block cancer cell proliferation and migration more effectively. While direct studies on this compound are limited in published literature, the proven efficacy of structurally related trifluoromethyl compounds as FAK inhibitors provides a strong rationale for its investigation in this area. mdpi.com

Antiparasitic and Antiprotozoal Efficacy

The benzimidazole scaffold is a cornerstone in the development of antiparasitic drugs. mdpi.com Compounds built upon this core structure have demonstrated a wide spectrum of activity against numerous parasitic organisms, including helminths and protozoa. mdpi.comresearchgate.net This broad efficacy has established benzimidazoles as a critical class of therapeutic agents in veterinary and human medicine.

Anthelmintic Activity, including β-Tubulin Targeting

The primary mechanism by which benzimidazole derivatives exert their anthelmintic (anti-worm) effect is through the disruption of microtubule structures within the parasite. nih.govmdpi.com This is achieved by the specific binding of the benzimidazole compound to β-tubulin, a subunit of the tubulin dimer. nih.govnih.gov This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential for a variety of vital cellular functions in the parasite, including cell division, motility, and nutrient absorption. mdpi.comnih.gov

The binding site for benzimidazoles on β-tubulin has been a subject of extensive research. Studies have identified that resistance to benzimidazole drugs in parasites like Haemonchus contortus is often correlated with a single amino acid substitution, specifically a change from phenylalanine to tyrosine at position 200 of the β-tubulin protein. nih.gov This and other residues in the same region are believed to be crucial for the drug-protein interaction. nih.gov The selective toxicity of benzimidazoles against helminths compared to their mammalian hosts is attributed to a significantly higher binding affinity for the parasite's β-tubulin. nih.gov

Activity against Protozoal Pathogens (e.g., Giardia intestinalis, Trichomonas vaginalis, Leishmania mexicana)

Research has extended the utility of benzimidazole and related heterocyclic scaffolds to the treatment of infections caused by protozoan pathogens.

Giardia intestinalis and Trichomonas vaginalis : While much of the research against these pathogens has focused on 5-nitroimidazoles like metronidazole, related heterocyclic structures are being actively investigated to overcome emerging drug resistance. nih.govnih.govnih.gov The main mechanism of action for benzimidazoles against Giardia involves the disruption of microtubule-dependent processes such as adhesion and cell division. mdpi.com Studies on derivatives of pyridyl methylsulfinyl benzimidazole have shown they can cause the death of G. lamblia and T. vaginalis trophozoites. researchgate.net The table below summarizes the activity of various imidazole (B134444) and benzimidazole derivatives against these protozoa.

Leishmania mexicana : Leishmaniasis is a neglected tropical disease for which new treatments are urgently needed. mdpi.com Benzimidazole-containing compounds have been identified as effective leishmanicidal agents. mdpi.com One strategy involves targeting the parasite's triosephosphate isomerase (LmTIM), a crucial enzyme in its glycolytic pathway. mdpi.com Additionally, compounds containing the 1-methyl-5-nitroimidazole (B135252) moiety, which is structurally very similar to this compound, have shown potent activity against Leishmania species. mdpi.com For instance, certain 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives demonstrated significant inhibitory activity against L. major promastigotes and L. donovani amastigotes, with IC₅₀ values below 1 µM. mdpi.com

Interactive Table: Antiprotozoal Activity of Benzimidazole and Imidazole Derivatives

| Compound Type | Pathogen | Activity (IC₅₀ / EC₅₀) | Reference |

|---|---|---|---|

| 1-methyl-5-nitroimidazole carboxamides | Giardia lamblia | 1.6 - 4.9 µM | nih.gov |

| 1-methyl-5-nitroimidazole carboxamides | Trichomonas vaginalis | 0.6 - 1.4 µM | nih.gov |

| Albendazole Salt (A3) | Giardia lamblia | 38.02 µM | mdpi.com |

| Albendazole Salt (A2) | Entamoeba histolytica | 37.95 µM | mdpi.com |

| Benzimidazole-pentamidine hybrid (C2) | Leishmania mexicana | 0.368 µM | mdpi.com |

Anti-inflammatory Research Initiatives

The benzimidazole scaffold and related structures are subjects of interest in the development of novel anti-inflammatory agents. The inflammatory process is mediated by complex signaling pathways and enzymes that are viable targets for therapeutic intervention. nih.gov Research has shown that compounds with structures analogous to benzimidazoles, such as pyrazole derivatives, can exhibit significant anti-inflammatory effects. researchgate.net

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for the action of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is inducible and plays a major role in inflammation. nih.govnih.gov

A key area of research is the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The trifluoromethyl group appears to be crucial in conferring this selectivity. A study on a trifluoromethyl analogue of indomethacin (B1671933) (CF₃-indomethacin) demonstrated that substituting the methyl group with a trifluoromethyl (CF₃) group resulted in a potent and highly selective COX-2 inhibitor. nih.gov This derivative exhibited an IC₅₀ for murine COX-2 of 267 nM, while its activity against ovine COX-1 was negligible (IC₅₀ > 100 µM). nih.gov The crystal structure analysis revealed that the CF₃ group inserts into a small hydrophobic pocket within the COX-2 active site, which accounts for its selectivity and potency. nih.gov Given that this compound possesses this key functional group, it represents a candidate for investigation as a selective COX-2 inhibitor.

Antiviral Activity Studies

Benzimidazole derivatives have been extensively evaluated for their antiviral properties against a diverse range of viruses. The core structure serves as a versatile scaffold for synthesizing compounds that can interfere with various stages of the viral life cycle.

Research has identified benzimidazole derivatives with broad-spectrum activity against influenza A and B viruses. nih.gov The mechanism for some of these compounds involves the inhibition of the viral ribonucleoprotein complex (vRNP), which is essential for viral RNA replication and gene transcription. nih.gov Other studies have focused on 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles, which have shown potent activity against Respiratory Syncytial Virus (RSV), with EC₅₀ values as low as 20 nM. nih.gov These compounds also displayed moderate activity against other RNA viruses, including Bovine Viral Diarrhoea Virus (BVDV) and Coxsackie Virus B2 (CVB2). nih.gov Furthermore, novel 1,3,5-triazine (B166579) analogues conjugated with a benzimidazole moiety have been synthesized and tested against Herpes Simplex Virus-1 (HSV-1), with some derivatives showing good inhibitory effects on viral replication. researchgate.net

Interactive Table: Antiviral Activity of Selected Benzimidazole Derivatives

| Compound Type | Virus | Activity (EC₅₀) | Reference |

|---|---|---|---|

| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazole | Respiratory Syncytial Virus (RSV) | As low as 20 nM | nih.gov |

| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazole | Bovine Viral Diarrhoea Virus (BVDV) | Moderately Active | nih.gov |

| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazole | Coxsackie Virus B2 (CVB2) | Moderately Active | nih.gov |

| Benzimidazolyl-1,3,5-triazine (5p) | Herpes Simplex Virus-1 (HSV-1) | 3.5 µg/ml | researchgate.net |

Antioxidant Activity Investigations

Benzimidazole derivatives are recognized for their potential as antioxidant agents. nih.govmdpi.com The core structure of benzimidazole is a key pharmacophore that has been explored for its ability to counteract oxidative stress, a process implicated in numerous pathological conditions. Research has shown that the antioxidant capacity of these derivatives can be significantly influenced by the nature and position of substituents on the benzimidazole ring. mdpi.com

Investigations into various substituted benzimidazole derivatives have demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation (LPO). For instance, a study on 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives revealed that most of the synthesized compounds exhibited inhibitory activity against LPO. nih.gov Specifically, at a concentration of 10⁻³ M, the inhibition rates ranged from 15% to 57%. nih.gov Compounds featuring a 4-hydroxy-3-methoxyphenyl moiety have also been noted for their activity, suggesting that phenolic hydroxyl groups contribute significantly to the antioxidant effect. nih.gov

The mechanism of antioxidant action often involves the donation of a hydrogen atom or an electron to a free radical, stabilizing it and preventing further oxidative damage. The presence of electron-donating groups on the benzimidazole scaffold is expected to enhance this activity. mdpi.com While direct studies focusing exclusively on this compound are limited in publicly accessible literature, the broader research on related structures provides a strong rationale for its potential antioxidant properties. For example, studies on other benzimidazole derivatives have shown they can reduce the formation of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov

Table 1: Antioxidant Activity of Selected Benzimidazole Derivatives This table presents data on the antioxidant activity of various benzimidazole derivatives to illustrate the potential of this chemical class. The specific activity of this compound may vary.

| Derivative Class | Assay | Activity/Finding | Reference |

| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazides | Lipid Peroxidation (LPO) Inhibition | 15-57% inhibition at 10⁻³ M concentration. | nih.gov |

| 2-methyl-1H-benzimidazole-5-carbohydrazides with 4-hydroxy-3-methoxyphenyl moiety | Redox Homeostasis in T. cruzi | Increased levels of cysteine and glutathione (B108866) in parasites. | nih.gov |

| Benzimidazole Phenylhydrazone Derivatives | General Antioxidant Activity | Mentioned as having antioxidant activities in previous work. | mdpi.com |

| Benzimidazole Acetamide Derivatives | In Vitro Antioxidant Screening | Selected for further in vivo analysis based on antioxidant potential. | nih.gov |

Exploration of Other Therapeutic Potentials (e.g., Antihypertensive, Anti-HIV, Anticonvulsant)

The versatile scaffold of benzimidazole has prompted extensive research into its derivatives for a wide array of therapeutic applications beyond antioxidant activity. researchgate.net

Antihypertensive Activity

Substituted benzimidazoles have been a subject of interest for their antihypertensive properties for many decades. nih.gov A significant mechanism through which these compounds exert their effect is by acting as angiotensin II receptor blockers (ARBs). The AT1 receptor is a key component of the renin-angiotensin system, and its blockade leads to vasodilation and a reduction in blood pressure. nih.gov Research on a C-substituted fluorophenyl benzimidazole derivative demonstrated its potent vasorelaxant effects. This activity was attributed to the blockade of the AT1 receptor, an increase in cyclic guanosine (B1672433) monophosphate (cGMP), and the opening of big potassium (BKCa) channels. nih.gov The study confirmed significant blockade of angiotensin II-induced contractions in mesenteric arterial rings, highlighting the potential of this class of compounds in cardiovascular therapy. nih.gov

Anti-HIV Activity

The human immunodeficiency virus (HIV) presents a critical target for novel therapeutic agents. The HIV-1 capsid (CA) protein, which is essential for multiple stages of the viral life cycle, has emerged as a promising drug target. nih.gov A screening of various compounds identified a benzimidazole derivative, 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole, as a potent inhibitor of HIV-1 replication. nih.gov This compound was found to block HIV-1 replication with a half-maximal inhibitory concentration (IC50) of 3 µM. nih.gov Further studies suggested that the compound likely binds at the interface between two CA monomers, thereby interfering with the proper assembly and oligomerization of the viral capsid. nih.gov This discovery positions benzimidazole derivatives as promising leads for the development of new anti-HIV drugs that target the viral capsid.

Anticonvulsant Activity

The search for new anticonvulsant drugs is ongoing, with a focus on identifying compounds with high efficacy and better safety profiles. While direct studies on this compound are not extensively documented, the broader class of heterocyclic compounds containing nitrogen is a rich area for anticonvulsant research. nih.govmdpi.com For example, studies on structurally related fused heterocyclic systems like triazolopyrimidines, which share some structural similarities with substituted benzimidazoles, have shown significant anticonvulsant activity in both the maximal electroshock (MES) and pentetrazol (B1679298) (PTZ)-induced seizure models. nih.gov The MES test is an indicator of efficacy against generalized tonic-clonic seizures, while the PTZ test is a model for myoclonic and absence seizures. nih.gov The activity of these related compounds suggests that the benzimidazole scaffold could be a valuable template for designing novel anticonvulsant agents, although specific research is required to validate this potential for this compound derivatives.

Table 2: Other Therapeutic Potentials of Selected Benzimidazole Derivatives This table summarizes findings on various therapeutic activities of benzimidazole derivatives, providing context for the potential applications of this compound.

| Therapeutic Area | Derivative/Compound | Mechanism/Finding | IC₅₀/ED₅₀ | Reference |

| Antihypertensive | Fluorophenyl benzimidazole (FPD) | AT1 receptor blockade, increased cGMP, opening of BKCa channels. | N/A | nih.gov |

| Anti-HIV | 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole | Inhibition of HIV-1 replication by targeting the CA capsid protein. | 3 µM | nih.gov |

| Anticonvulsant | Triazolopyrimidine Derivative (6d) (Structurally related) | Activity in MES and PTZ-induced seizure models. | MES: 15.8 mg/kgPTZ: 14.1 mg/kg | nih.gov |

Structure Activity Relationship Sar and Mechanistic Elucidation

Influence of the Trifluoromethyl Group on Biological Activity

The trifluoromethyl (-CF3) group is a key substituent in medicinal chemistry due to its unique electronic properties and steric profile. researchgate.net Its incorporation into the benzimidazole (B57391) scaffold, as seen in 1-Methyl-5-trifluoromethylbenzimidazole, profoundly influences the molecule's pharmacological characteristics.

The trifluoromethyl group significantly increases the lipophilicity of a molecule. researchgate.netmdpi.com This property is crucial for enhancing the ability of a compound to permeate biological membranes, a critical step for reaching intracellular targets. mdpi.com The presence of fluorine atoms in a molecule can enhance its in vivo uptake and transport. researchgate.net The trifluoromethoxy group, a related substituent, is also known to enhance a drug's lipophilicity and membrane permeability, facilitating its passage across barriers like the blood-brain barrier. mdpi.com The trifluoromethyl group is one of the most frequently used lipophilic substituents in drug design. mdpi.comnih.gov

Table 1: Physicochemical Properties Conferred by the Trifluoromethyl Group

| Property | Description | Impact on Biological Activity |

|---|---|---|

| Lipophilicity | The -CF3 group is highly lipophilic. researchgate.netmdpi.com | Enhances the ability of the compound to cross cell membranes and other biological barriers. mdpi.com |

| Membrane Permeation | Increased lipophilicity facilitates easier passage through lipid bilayers. mdpi.com | Improved bioavailability and access to intracellular targets. mdpi.com |

| Metabolic Stability | The carbon-fluorine bond is very strong and resistant to cleavage. mdpi.com | Increases the half-life of the compound by resisting metabolic degradation. mdpi.com |

| Binding Affinity | The high electronegativity of fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent. researchgate.netmdpi.com | Can improve hydrogen bonding and electrostatic interactions with biological targets, potentially increasing potency and selectivity. researchgate.netmdpi.com |

The trifluoromethyl group is known to improve the metabolic stability of drug candidates. mdpi.com The strength of the carbon-fluorine bonds in the -CF3 group makes it resistant to metabolic degradation by enzymes, which can prolong the drug's half-life. researchgate.net This increased stability is a significant advantage in drug design. mdpi.com

Furthermore, the trifluoromethyl group can enhance the binding affinity of a molecule to its biological target. researchgate.netmdpi.com Due to the high electronegativity of fluorine atoms, the -CF3 group acts as a strong electron-withdrawing substituent, which can improve electrostatic and hydrogen bonding interactions with target proteins. researchgate.netmdpi.com It is also larger than a methyl group, which can lead to increased affinity and selectivity through enhanced hydrophobic interactions. mdpi.com The presence of a trifluoromethyl substituent has been shown to increase potency by forming multipolar bindings with carbonyl groups in the targeted protein. nih.gov Statistical analysis of compound pairs has shown that while not universally true, substitution of a methyl group with a trifluoromethyl group can increase biological activity by at least an order of magnitude in a notable percentage of cases (9.19%). researchgate.net

Benzimidazole derivatives exert their biological effects by interacting with a variety of biomolecules. nih.gov The nature of the substituents on the benzimidazole ring determines the specific targets. For instance, different benzimidazole derivatives have been shown to interact with enzymes such as cyclooxygenase (COX) and 5-lipoxygenase, as well as various receptors. nih.govnih.gov

The trifluoromethyl group, in particular, can facilitate specific, high-affinity interactions. The electron-withdrawing nature of the -CF3 group alters the electronic properties of the aromatic ring, which can be crucial for binding. mdpi.comnih.gov It has been noted that the trifluoromethyl group can increase potency through the formation of multipolar interactions with carbonyl groups within the active site of a target protein. nih.gov In silico studies of trifluoromethyl benzimidazole derivatives have shown good binding affinities to the crystal structures of bacterial proteins from E. coli and S. aureus, suggesting their potential as antimicrobial agents. colab.ws

Role of N1-Methyl Substitution in Modulating Pharmacological Profiles

Substitution at the N1 position of the benzimidazole ring, such as the methyl group in this compound, is a critical determinant of the compound's pharmacological profile. nih.gov The presence of a substituent at this position prevents the fast prototropic tautomerism that occurs in unsubstituted benzimidazoles, leading to a fixed chemical entity with potentially different reactivity and biological activity. ijdrt.com

Positional Effects of Substituents on the Benzimidazole Ring System

The location of substituents on the benzimidazole ring system has a significant impact on the molecule's biological activity. nih.gov Structure-activity relationship studies consistently show that substitutions at the N1, C2, C5, and C6 positions are particularly influential. nih.gov

In the development of the anti-ulcer drug omeprazole, it was observed that while substituents on the benzimidazole ring were not as critical as those on the pyridine (B92270) ring, they still mattered. nih.govtandfonline.com Specifically, substituents with strongly electron-withdrawing properties, such as a nitro group, tended to result in compounds with lower antisecretory effects. nih.govtandfonline.com Theoretical studies have also investigated how substituent position affects the aromaticity of the benzimidazole ring, a property that can influence molecular interactions. aip.org These studies indicated that substitution at position 5 can be effective in enhancing aromaticity. aip.org For anti-inflammatory activity, the position of substituents dictates the interaction with targets like COX enzymes. nih.gov

Table 2: Influence of Substituent Position on Benzimidazole Activity

| Position | General Influence on Activity | Example |

|---|---|---|

| N1 | Modulates chemical reactivity and pharmacological profile. ijdrt.comnih.gov Can be crucial for activity. nih.gov | N1-methyl substitution can alter reactivity towards nucleophiles. ijdrt.com |

| C2 | A key position for substitution that significantly influences activity. nih.gov Substitution here is generally important. | In some series, substitution at the 2-position was found to be unfavorable for Lck kinase inhibition. nih.gov |

| C5 | Substitution at this position can significantly influence biological activity. nih.gov | The 5-trifluoromethyl group in the subject compound is expected to strongly influence its properties. |

| C6 | Substitution at this position can significantly influence biological activity. nih.gov | An electron-withdrawing nitro group at the 6-position was found to be more active in one series of anti-inflammatory compounds. nih.gov |

Stereochemical Considerations in Benzimidazole Derivative Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a crucial role in the biological activity of benzimidazole derivatives. Chiral centers or conformational isomers can lead to different interactions with biological targets, which are themselves chiral.

For instance, some benzimidazole-N-acylhydrazone derivatives have been shown to exist as mixtures of two conformers, specifically synperiplanar E and antiperiplanar E. researchgate.net The relative stability and population of these conformers could influence how the molecule binds to a receptor or enzyme active site. In another study on a series of 4-benzimidazolyl-N-piperazinethyl-pyrimidin-2-amines, it was found that the S, S enantiomers were more potent inhibitors of Lck kinase than the racemic forms, clearly demonstrating the importance of stereochemistry for activity. nih.gov These findings underscore that a complete understanding of the structure-activity relationship for benzimidazole derivatives must include stereochemical considerations.

Computational and Theoretical Studies in 1 Methyl 5 Trifluoromethylbenzimidazole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule, typically a protein receptor or enzyme. ijpsr.com This method is crucial for understanding the structural basis of a ligand's biological activity. In the context of benzimidazole (B57391) derivatives, docking studies are widely used to screen virtual libraries and predict the binding affinity of compounds against various therapeutic targets. ijpsr.comijpsjournal.com

The primary outputs of molecular docking are the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), and the binding pose of the ligand within the target's active site. A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net

In studies involving benzimidazole derivatives structurally related to 1-Methyl-5-trifluoromethylbenzimidazole, docking simulations have been performed against a range of biological targets. For instance, when docked against DNA gyrase B, a key bacterial enzyme, novel benzimidazole-triazole hybrids showed favorable binding energies ranging from -6.4 to -9.8 kcal/mol. nih.gov The most potent of these compounds exhibited stronger binding than the standard drug ciprofloxacin (B1669076) (-7.4 kcal/mol). nih.gov The analysis of the binding mode for these derivatives revealed specific interactions, such as arene-σ interactions with the amino acid residue Asn46. nih.gov

Similarly, docking studies against other targets like protein kinases have identified benzimidazole derivatives with high affinity. 2-Phenylbenzimidazole, for example, showed a strong binding energy of -8.2 kcal/mol, suggesting significant inhibitory potential. nih.gov These simulations are critical for elucidating the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the ligand's affinity and selectivity for its target. ijpsjournal.com

| Compound Class | Target Protein | Docking Software | Binding Affinity Range (kcal/mol) | Key Interacting Residues (Example) |

| Benzimidazole-1,2,3-triazole Hybrids nih.gov | DNA Gyrase Subunit B | Not Specified | -6.4 to -9.8 | Asn46 |

| 2-Phenylbenzimidazole nih.gov | Protein Kinases (CDK4/CycD1, Aurora B) | AutoDock Vina | -8.2 | Not Specified |

| Benzimidazole & Triazole Derivatives ijpsjournal.com | DNA Gyrase, Topoisomerase II | Autodock 4.2 | Surpassed standards (ciprofloxacin, etoposide) | Not Specified |

| N-mannich bases of benzimidazole ijpsr.com | NMDA Receptors | HEX 8.0 | High minimal energy values observed | Not Specified |

Pharmacophore Modeling for Identification of Key Chemical Features

Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. pharmacophorejournal.comnih.gov A pharmacophore model represents the crucial functionalities, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that enable a ligand to bind effectively to its target receptor. pharmacophorejournal.comnih.gov

The process begins with a set of active molecules, from which common chemical features are identified and mapped into a 3D arrangement, creating a pharmacophore hypothesis. pharmacophorejournal.com For benzimidazole derivatives, various pharmacophore models have been generated to guide the discovery of new inhibitors. For example, a study on Farnesoid X receptor (FXR) agonists led to the development of several five-feature hypotheses, with the model designated HHHRR—comprising three hydrophobic features and two aromatic rings—being identified as the most robust. tandfonline.com Another study on Hsp90 inhibitors generated a top-scoring model, DHHRR_1, which included one hydrogen bond donor, two hydrophobic groups, and two aromatic rings. nih.gov

These hypotheses are generated using software that analyzes multiple conformations and alignments, ranking the resulting models based on statistical metrics like a survival score. tandfonline.comnih.gov Validation is a critical step to ensure the model can accurately distinguish between active and inactive compounds. nih.gov This is often achieved using a test set of molecules with known activities or by calculating the Receiver Operating Characteristic (ROC) curve, where a higher Area Under the Curve (AUC) value indicates better predictive accuracy. nih.gov For the DHHRR_1 model, an AUC of 0.61 demonstrated its capability in differentiating active from inactive molecules. nih.gov For a compound like this compound, the trifluoromethyl group would likely correspond to a key hydrophobic feature in such a pharmacophore model.

| Target | Best Pharmacophore Hypothesis | Features | Validation Metric |

| Farnesoid X Receptor (FXR) Agonists tandfonline.com | HHHRR | 3 Hydrophobic, 2 Aromatic Rings | Survival Score |

| Hsp90 Inhibitors nih.gov | DHHRR_1 | 1 H-bond Donor, 2 Hydrophobic, 2 Aromatic Rings | AUC = 0.61 |

| Human African Trypanosomiasis (HAT) Inhibitors pharmacophorejournal.com | AAPRR.687 | 2 H-bond Acceptors, 2 Aromatic Rings, 1 Charged Group | q² = 0.7359 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By correlating molecular descriptors (physicochemical properties, electronic properties, or 3D fields) with activity, QSAR models can predict the potency of novel, un-synthesized compounds. biointerfaceresearch.com

Both 2D and 3D-QSAR models are developed for benzimidazole derivatives. 2D-QSAR models use descriptors calculated from the 2D structure, such as molecular connectivity indices. researchgate.net For example, a 2D-QSAR model developed for 131 benzimidazole derivatives as anticancer agents against the MDA-MB-231 cell line yielded a robust model with a high squared correlation coefficient (R²) of 0.904, indicating a strong correlation between the descriptors and the observed activity. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors derived from the 3D aligned structures of the molecules. These methods provide contour maps that visualize regions where steric, electrostatic, or other fields are favorable or unfavorable for activity, offering direct insights for structural modification. nih.gov Studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors have produced highly predictive CoMFA and CoMSIA models, with cross-validated r² (q²) values of 0.743 and 0.734, respectively. nih.gov Similarly, a 3D-QSAR model for benzimidazole derivatives acting as 5-HT4 receptor antagonists showed excellent predictive power with a q² of 0.789 and a non-cross-validated r² of 0.997. acs.org These validated models are powerful tools for predicting the biological activity of new compounds like this compound. nih.gov

| Model Type | Compound Series / Target | Statistical Parameters |

| 2D-QSAR researchgate.net | Benzimidazole derivatives / Anticancer (MDA-MB-231) | R² = 0.904, CCC = 0.867 |

| 3D-QSAR (CoMFA) acs.org | Benzimidazole derivatives / 5-HT4 Receptor Antagonists | q² = 0.789, r² = 0.997 |

| 3D-QSAR (CoMFA) nih.gov | Benzimidazole carboxamides / PARP-1 Inhibitors | q² = 0.743, r² = 0.913 |

| 3D-QSAR (CoMSIA) nih.gov | Benzimidazole carboxamides / PARP-1 Inhibitors | q² = 0.734, r² = 0.869 |

| 2D-QSAR researchgate.net | Benzimidazole derivatives / Antibacterial (E. Coli) | Uses topological and electronic parameters |

| 3D-QSAR biointerfaceresearch.com | Benzimidazole carboxamides / Antiviral (Enteroviruses) | MLR and NN methods used for model building |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Drug-Likeness